Benzo[h]quinoline, 7,8,9,10-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[h]quinoline, 7,8,9,10-tetrahydro- is a nitrogen-containing heterocyclic aromatic compound It is a derivative of benzo[h]quinoline, where the 7,8,9,10 positions are saturated with hydrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[h]quinoline, 7,8,9,10-tetrahydro- typically involves the hydrogenation of benzo[h]quinoline. This process can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium or platinum under high pressure and temperature conditions . Another method involves the reduction of benzo[h]quinoline using chemical reducing agents like sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
In an industrial setting, the production of benzo[h]quinoline, 7,8,9,10-tetrahydro- can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzo[h]quinoline, 7,8,9,10-tetrahydro- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzo[h]quinoline.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are used under various conditions.
Major Products Formed
Oxidation: Benzo[h]quinoline.
Reduction: Fully saturated derivatives.
Substitution: Various substituted benzo[h]quinoline derivatives.
Scientific Research Applications
Benzo[h]quinoline, 7,8,9,10-tetrahydro- has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzo[h]quinoline, 7,8,9,10-tetrahydro- involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting the double helix structure and affecting gene expression . Additionally, it can inhibit certain enzymes, leading to altered cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzo[h]quinoline: The parent compound, which lacks the hydrogenation at the 7,8,9,10 positions.
Benzo[f]quinoline: A structural isomer with different positioning of the nitrogen atom.
Phenanthridine: Another nitrogen-containing heterocycle with similar properties.
Uniqueness
Benzo[h]quinoline, 7,8,9,10-tetrahydro- is unique due to its partially saturated structure, which imparts different chemical reactivity and biological activity compared to its fully aromatic counterparts .
Properties
CAS No. |
56528-74-6 |
---|---|
Molecular Formula |
C13H13N |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
7,8,9,10-tetrahydrobenzo[h]quinoline |
InChI |
InChI=1S/C13H13N/c1-2-6-12-10(4-1)7-8-11-5-3-9-14-13(11)12/h3,5,7-9H,1-2,4,6H2 |
InChI Key |
SOPXOVPZBFBRIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.